molecular formula C14H15NO2 B12858226 (R)-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate

(R)-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate

Cat. No.: B12858226
M. Wt: 229.27 g/mol
InChI Key: KDWUERNOAYIKFV-CYBMUJFWSA-N
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Description

®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is an organic compound characterized by its unique structure, which includes a phenyl group, a pyrrole ring, and an ethyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method for synthesizing ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate involves an aldol condensation reaction between an aldehyde and a ketone, followed by cyclization to form the pyrrole ring. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions.

  • Fischer Indole Synthesis: : Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with an ester to form the indole ring, which is then converted into the pyrrole ring. This method often uses acidic conditions and a catalyst such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate the reactions, and the process is often scaled up using batch reactors to produce large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium or using reducing agents such as lithium aluminum hydride. These reactions often yield alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester or phenyl group, using reagents like sodium methoxide or sodium ethoxide. These reactions can produce a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted esters, phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating heterocyclic compounds and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-phenylacetate: Lacks the pyrrole ring, making it less versatile in biological applications.

    2-Phenyl-1H-pyrrole: Lacks the ester group, affecting its reactivity and solubility.

    Ethyl 2-(1H-pyrrol-1-yl)acetate: Lacks the phenyl group, altering its biological activity and chemical properties.

Uniqueness

®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is unique due to the combination of the phenyl group, pyrrole ring, and ethyl ester. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic effects distinguish it from similar compounds.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl (2R)-2-phenyl-2-pyrrol-1-ylacetate

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3/t13-/m1/s1

InChI Key

KDWUERNOAYIKFV-CYBMUJFWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)N2C=CC=C2

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2

Origin of Product

United States

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